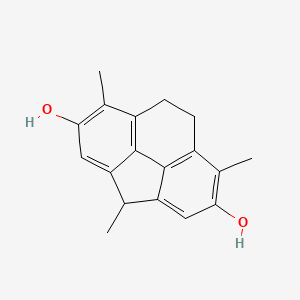
Juncutol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Juncutol is a natural product derived from the plant species Juncus acutus L. It is a phenanthrenoid compound with the chemical formula C18H18O2 and a molecular weight of 266.33 g/mol . This compound is primarily used in scientific research related to life sciences and has shown potential as an inducible nitric oxide synthase inhibitor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Juncutol can be synthesized through the esterification of 3-(2-methoxyethoxy) propanol and phenol . The reaction typically involves the use of an acid catalyst and is carried out under controlled temperature conditions to ensure the formation of the desired ester.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the extraction of the compound from the rhizomes of Juncus acutus L. followed by purification processes to isolate this compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: Juncutol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: this compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where functional groups are introduced onto the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenanthrene derivatives.
Reduction: Dihydro derivatives of this compound.
Substitution: Brominated or nitrated phenanthrene compounds.
Wissenschaftliche Forschungsanwendungen
Juncutol has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying phenanthrenoid chemistry and reactions.
Medicine: Explored for its analgesic and local anesthetic properties.
Wirkmechanismus
Juncutol exerts its effects primarily by inhibiting inducible nitric oxide synthase (iNOS). This enzyme is responsible for the production of nitric oxide, a signaling molecule involved in various physiological processes. By inhibiting iNOS, this compound reduces the production of nitric oxide, thereby modulating inflammatory responses and other related pathways .
Vergleich Mit ähnlichen Verbindungen
Juncutol is part of a class of compounds known as phenanthrenoids. Similar compounds include:
Juncusol: Another phenanthrenoid isolated from Juncus species, known for its anti-inflammatory properties.
Dehydrojuncusol: A related compound with similar biological activities.
6-Hydroxymethyl-1-methyl-5-vinyl-9,10-dihydrophenanthrene-2-ol: Another phenanthrenoid with distinct structural features.
Uniqueness of this compound: this compound stands out due to its potent inhibitory effect on inducible nitric oxide synthase, making it a valuable compound for research in inflammation and immune response modulation .
Eigenschaften
Molekularformel |
C18H18O2 |
|---|---|
Molekulargewicht |
266.3 g/mol |
IUPAC-Name |
4,9,15-trimethyltetracyclo[10.2.1.05,14.08,13]pentadeca-1,3,5(14),8(13),9,11-hexaene-3,10-diol |
InChI |
InChI=1S/C18H18O2/c1-8-13-6-15(19)9(2)11-4-5-12-10(3)16(20)7-14(8)18(12)17(11)13/h6-8,19-20H,4-5H2,1-3H3 |
InChI-Schlüssel |
WMFIUAIMRLTGGU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2=CC(=C(C3=C2C4=C(CC3)C(=C(C=C14)O)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


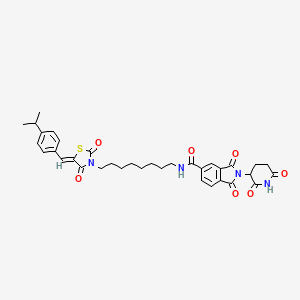

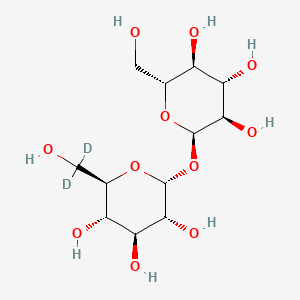
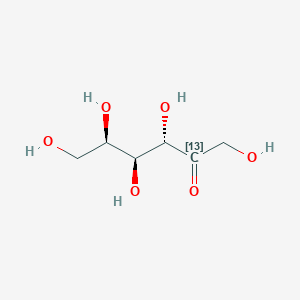
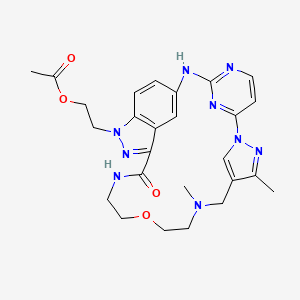

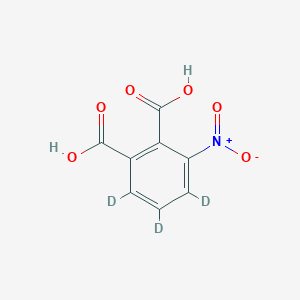
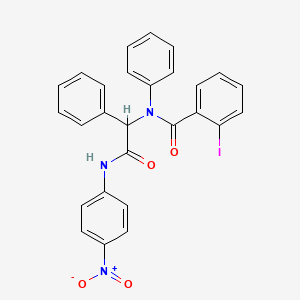

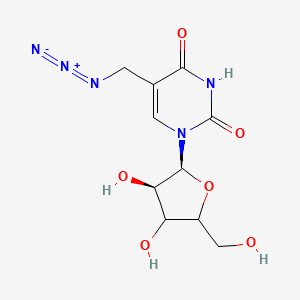
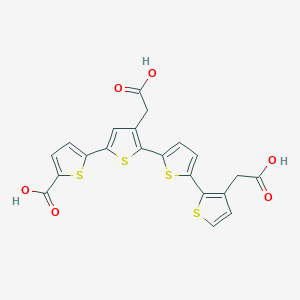

![17-Chloro-33-fluoro-12-[2-(2-methoxyethoxy)ethyl]-5,14,22-trimethyl-28-oxa-9-thia-5,6,12,13,24-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11(15),13,16,18,20,22,29(37),30(35),31,33-tridecaene-23-carboxylic acid](/img/structure/B12394187.png)

